molecular formula C17H15F2N3O2S B11054509 5-(3,5-difluorobenzyl)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

5-(3,5-difluorobenzyl)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11054509
M. Wt: 363.4 g/mol
InChI Key: QMZVWXYEDBGJDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,5-DIFLUOROBENZYL)-4-(2,5-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a triazole ring, a difluorobenzyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-DIFLUOROBENZYL)-4-(2,5-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The process often starts with the preparation of the triazole ring, followed by the introduction of the difluorobenzyl and dimethoxyphenyl groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the triazole ring and subsequent substitutions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-DIFLUOROBENZYL)-4-(2,5-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-(3,5-DIFLUOROBENZYL)-4-(2,5-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(3,5-DIFLUOROBENZYL)-4-(2,5-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The triazole ring is known to bind to metal ions and enzymes, potentially inhibiting their activity. The difluorobenzyl and dimethoxyphenyl groups can enhance the compound’s binding affinity and specificity, leading to more effective inhibition of the target pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,5-Dichlorobenzyl)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-ylhydrosulfide
  • 5-(3,5-Dibromobenzyl)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-ylhydrosulfide

Uniqueness

5-(3,5-DIFLUOROBENZYL)-4-(2,5-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the presence of the difluorobenzyl group, which can significantly alter its chemical properties and biological activity compared to its dichloro or dibromo analogs. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H15F2N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

3-[(3,5-difluorophenyl)methyl]-4-(2,5-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H15F2N3O2S/c1-23-13-3-4-15(24-2)14(9-13)22-16(20-21-17(22)25)7-10-5-11(18)8-12(19)6-10/h3-6,8-9H,7H2,1-2H3,(H,21,25)

InChI Key

QMZVWXYEDBGJDC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=NNC2=S)CC3=CC(=CC(=C3)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.